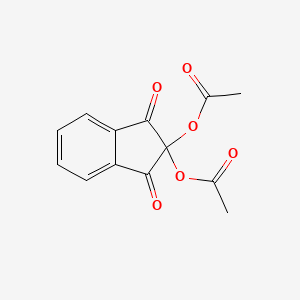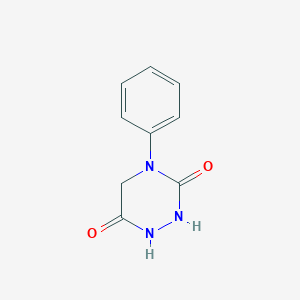
1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazine ring fused with a dione structure and a phenyl group attached to the tetrahydro ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with a suitable diketone, followed by cyclization to form the triazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione structure to a diol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of triazine oxides.
Reduction: Formation of tetrahydro-4-phenyl-1,2,4-triazine-3,6-diol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione: Similar structure with a thioxo group instead of a phenyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A fused triazine-thiadiazine structure with different substituents.
6-Aza-2-thiothymine: Contains a triazine ring with a thiothymine group.
Uniqueness: 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- is unique due to its specific combination of a triazine ring, dione structure, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
62774-73-6 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC名 |
4-phenyl-1,2,4-triazinane-3,6-dione |
InChI |
InChI=1S/C9H9N3O2/c13-8-6-12(9(14)11-10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,14) |
InChIキー |
UJGUGJDBBXNJKD-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NNC(=O)N1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



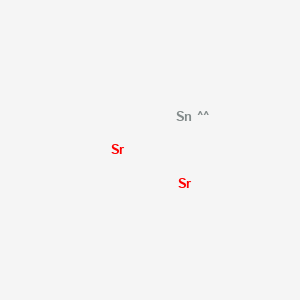
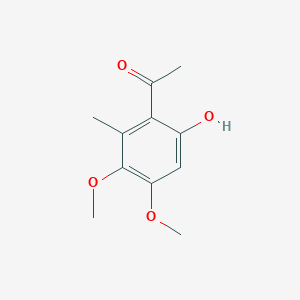
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
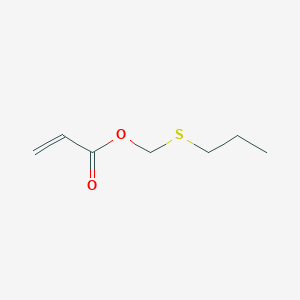
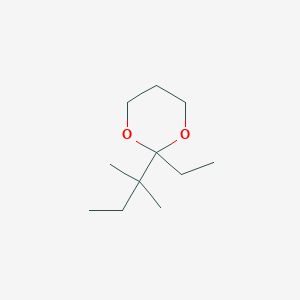
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)

![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
